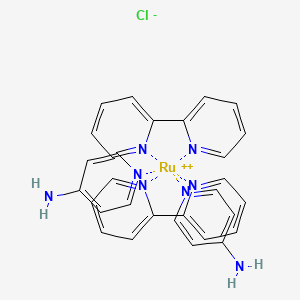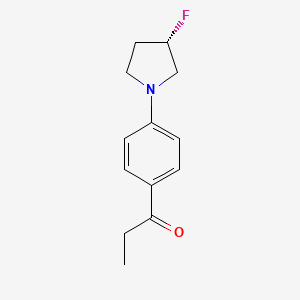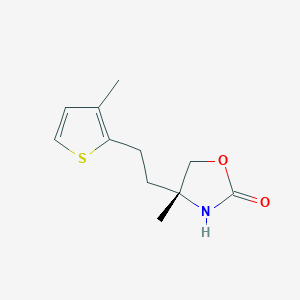
(R)-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one typically involves the reaction of a chiral amine with an appropriate carbonyl compound. One common method is the cyclization of a chiral amino alcohol with a carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as ytterbium(III) triflate, which is known for its efficiency and water tolerance .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the desired stereochemistry and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding. It can serve as a model compound in biochemical assays to understand stereoselective processes.
Medicine
Oxazolidinone derivatives, including ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one, have shown potential as antibiotics. They inhibit bacterial protein synthesis by binding to the 23S portion of the 50S ribosomal subunit, making them effective against multi-resistant Gram-positive bacteria .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals. Its role as a chiral auxiliary enhances the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibiotic activity, the compound binds to the 23S portion of the 50S ribosomal subunit, inhibiting protein synthesis at an early stage of translation. This binding prevents the formation of the initiation complex, thereby halting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic that inhibits cell wall synthesis in bacteria.
Uniqueness
®-4-Methyl-4-(2-(3-methylthiophen-2-yl)ethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of a thiophene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential antibiotic.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(4R)-4-methyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO2S/c1-8-4-6-15-9(8)3-5-11(2)7-14-10(13)12-11/h4,6H,3,5,7H2,1-2H3,(H,12,13)/t11-/m1/s1 |
InChI Key |
YFIGNNFAHAGXDY-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(SC=C1)CC[C@@]2(COC(=O)N2)C |
Canonical SMILES |
CC1=C(SC=C1)CCC2(COC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
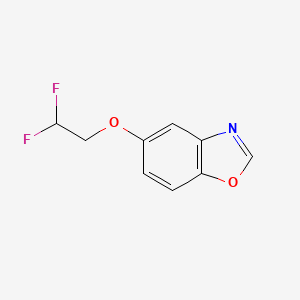
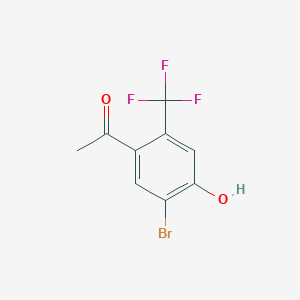
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
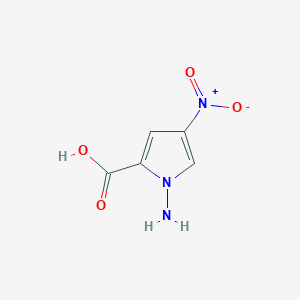


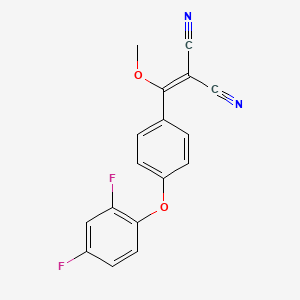
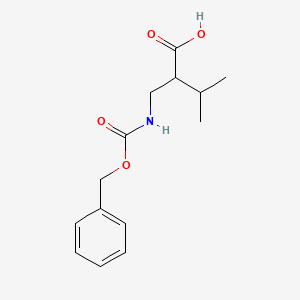
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
